4-Isothiocyanato-2-methoxypyridine
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Overview
Description
4-Isothiocyanato-2-methoxypyridine is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their versatile biological activities and are commonly found in many cruciferous vegetables. The molecular formula of this compound is C7H6N2OS, and it is characterized by the presence of an isothiocyanate group attached to a methoxypyridine ring.
Preparation Methods
The synthesis of 4-Isothiocyanato-2-methoxypyridine can be achieved through various methods. One common approach involves the reaction of the corresponding amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride, followed by desulfurization using aqueous iron (III) chloride . This one-pot process is efficient and yields the desired isothiocyanate in moderate to good yields. Another method involves the use of cyanuric acid as the desulfurylation reagent under aqueous conditions . This method is also suitable for industrial production due to its scalability and economical nature.
Chemical Reactions Analysis
4-Isothiocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The isothiocyanate group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common reagents used in these reactions include bases like DABCO, oxidizing agents, and palladium catalysts. The major products formed from these reactions are typically thiourea derivatives and coupled products.
Scientific Research Applications
4-Isothiocyanato-2-methoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-2-methoxypyridine involves its interaction with cellular components. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Isothiocyanato-2-methoxypyridine can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the methoxypyridine ring, which imparts distinct chemical properties and biological activities .
Similar compounds include:
2-Methoxypyridine: Used as a flavoring agent and in nucleic acid research.
3-Methoxypyridine: Known for its use in organic synthesis and as a flavoring agent.
4-Methoxypyridine: Similar applications in organic synthesis and flavoring.
Properties
Molecular Formula |
C7H6N2OS |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-isothiocyanato-2-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-4-6(9-5-11)2-3-8-7/h2-4H,1H3 |
InChI Key |
RHNPVFMCJGTZCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)N=C=S |
Origin of Product |
United States |
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